4,4'-{2,2,2-Trifluoro-1-[3-(trifluoromethyl)phenyl]ethane-1,1-diyl}diphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-{2,2,2-Trifluoro-1-[3-(trifluoromethyl)phenyl]ethane-1,1-diyl}diphenol, also known as bisphenol AF, is a fluorinated organic compound. It is a derivative of bisphenol A, where the hydrogen atoms in the central carbon are replaced by trifluoromethyl groups. This compound is known for its high thermal stability and resistance to chemical degradation, making it valuable in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-{2,2,2-Trifluoro-1-[3-(trifluoromethyl)phenyl]ethane-1,1-diyl}diphenol typically involves the condensation of phenol with 2,2,2-trifluoroacetophenone under acidic conditions. The reaction is carried out in the presence of a catalyst, such as hydrochloric acid or sulfuric acid, at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves precise control of temperature, pressure, and the concentration of reactants and catalysts. The product is then purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
4,4’-{2,2,2-Trifluoro-1-[3-(trifluoromethyl)phenyl]ethane-1,1-diyl}diphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: The phenolic hydroxyl groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like acyl chlorides and alkyl halides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include quinones, hydroquinones, and substituted phenols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4,4’-{2,2,2-Trifluoro-1-[3-(trifluoromethyl)phenyl]ethane-1,1-diyl}diphenol has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of high-performance polymers and resins.
Biology: The compound is studied for its potential endocrine-disrupting effects.
Medicine: Research is ongoing to explore its use in drug delivery systems due to its stability and biocompatibility.
Industry: It is used in the production of flame retardants, coatings, and adhesives.
Mechanism of Action
The mechanism by which 4,4’-{2,2,2-Trifluoro-1-[3-(trifluoromethyl)phenyl]ethane-1,1-diyl}diphenol exerts its effects involves its interaction with various molecular targets. In biological systems, it can bind to estrogen receptors, potentially disrupting normal hormonal functions. The trifluoromethyl groups enhance its binding affinity and stability, making it a potent endocrine disruptor .
Comparison with Similar Compounds
Similar Compounds
Bisphenol A (BPA): The parent compound, less thermally stable and more prone to chemical degradation.
Bisphenol S (BPS): Another derivative with sulfone groups, used as a BPA alternative.
Bisphenol F (BPF): Contains a methylene bridge instead of a trifluoromethyl group.
Uniqueness
4,4’-{2,2,2-Trifluoro-1-[3-(trifluoromethyl)phenyl]ethane-1,1-diyl}diphenol is unique due to its high thermal stability, resistance to chemical degradation, and strong binding affinity to estrogen receptors. These properties make it particularly valuable in applications requiring durable and stable materials .
Properties
CAS No. |
874438-50-3 |
---|---|
Molecular Formula |
C21H14F6O2 |
Molecular Weight |
412.3 g/mol |
IUPAC Name |
4-[2,2,2-trifluoro-1-(4-hydroxyphenyl)-1-[3-(trifluoromethyl)phenyl]ethyl]phenol |
InChI |
InChI=1S/C21H14F6O2/c22-20(23,24)16-3-1-2-15(12-16)19(21(25,26)27,13-4-8-17(28)9-5-13)14-6-10-18(29)11-7-14/h1-12,28-29H |
InChI Key |
WMDMHDQOBSNFOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(C2=CC=C(C=C2)O)(C3=CC=C(C=C3)O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.